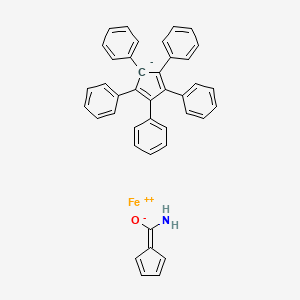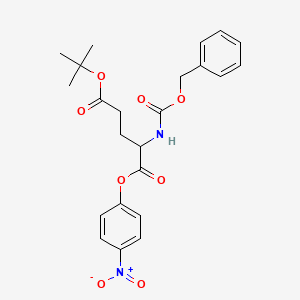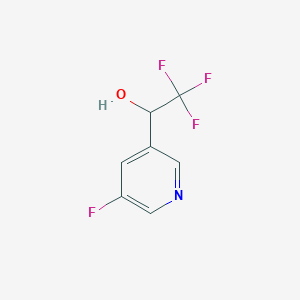
1'-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is an organometallic compound featuring a ferrocene core substituted with five phenyl groups and an aminocarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene typically involves the following steps:
Formation of the Ferrocene Core: The initial step involves the preparation of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.
Phenylation: The ferrocene core is then subjected to Friedel-Crafts alkylation using phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl groups.
Industrial Production Methods: Industrial production of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the ferrocene core.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stable ferrocene core and reactive substituents.
Biology: Investigated for its potential as a bioactive molecule in drug design and development.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene involves its interaction with molecular targets through its aminocarbonyl and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The ferrocene core provides stability and facilitates electron transfer processes, which are crucial for its catalytic and bioactive properties.
Comparación Con Compuestos Similares
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-cyclopentadienyl: Similar structure but lacks the ferrocene core.
1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-benzene: Similar phenyl substitution but different core structure.
Uniqueness: 1’-(Aminocarbonyl)-1,2,3,4,5-pentaphenyl-ferrocene is unique due to its ferrocene core, which imparts stability and unique electronic properties
Propiedades
Número CAS |
894777-14-1 |
|---|---|
Fórmula molecular |
C41H31FeNO |
Peso molecular |
609.5 g/mol |
Nombre IUPAC |
amino(cyclopenta-2,4-dien-1-ylidene)methanolate;iron(2+);(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C35H25.C6H7NO.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;7-6(8)5-3-1-2-4-5;/h1-25H;1-4,8H,7H2;/q-1;;+2/p-1 |
Clave InChI |
ATKYZALEJMNIHI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[C-]2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C1=CC(=C(N)[O-])C=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B12277861.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12277865.png)
![ethyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12277867.png)
![[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-trimethylsilane;hydrochloride](/img/structure/B12277883.png)

![4,5-Dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B12277887.png)

![Butanoic acid, 4-[(2,4-dimethylphenyl)amino]-, ethyl ester](/img/structure/B12277894.png)


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12277913.png)
![benzyl N-{2-iodo-5-oxo-4-oxatricyclo[4.2.1.0,3,7]nonan-9-yl}carbamate](/img/structure/B12277918.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
